

Lometrexol Solutions for Experimental Use: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol, also known as 5,10-dideazatetrahydrofolate (DDATHF), is a potent antifolate antimetabolite. Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking this pathway, **Lometrexol** depletes the intracellular pool of purine nucleotides, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cells.[2][3] This document provides detailed protocols for the preparation of **Lometrexol** solutions for various experimental applications, along with relevant technical data and safety considerations.

Chemical Properties and Solubility

Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results with **Lometrexol**.



Property	Value	Source
Molecular Formula	C21H25N5O6	MedchemExpress
Molecular Weight	443.45 g/mol	Selleck Chemicals
CAS Number	106400-81-1	MedchemExpress
Appearance	White to off-white solid	MedchemExpress
Solubility	Soluble in DMSO	GlpBio

Data Summary

The following tables summarize key quantitative data for **Lometrexol** from various experimental systems.

Table 1: In Vitro Efficacy of Lometrexol

Cell Line	Cancer Type	IC ₅₀	Comments
CCRF-CEM	Human T-cell acute lymphoblastic leukemia	2.9 nM	Potent cytotoxicity observed.[4]
L1210	Murine leukemia	Induces rapid and complete growth inhibition at 1-30 µM.	Causes S phase accumulation within 8 hours.
HuH6	Hepatoblastoma	Induces apoptosis at 30 μM.	-
HepG2	Hepatocellular carcinoma	Induces apoptosis at 30 μM.	-

Table 2: In Vivo Efficacy and Dosing of Lometrexol



Animal Model	Tumor Type	Dosage and Administration	Key Findings
Mice	Neural Tube Defect Model	40 mg/kg, intraperitoneal injection	Caused the highest incidence of neural tube defects by inhibiting GARFT.
Mice	C3H Mammary Tumor	-	Lometrexol showed efficacy in this murine tumor model.
Human Clinical Trial	Advanced Solid Tumors	10.4 mg/m² weekly, intravenous infusion	Administered with daily oral folic acid to mitigate toxicity.
Human Clinical Trial	Advanced Solid Tumors	Up to 60 mg/m² with folinic acid rescue	Dose-limiting toxicities were anemia, stomatitis, and thrombocytopenia.

Experimental Protocols Preparation of Lometrexol Stock Solutions

Lometrexol is sparingly soluble in aqueous solutions but readily dissolves in dimethyl sulfoxide (DMSO).

Materials:

- Lometrexol powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, DNase/RNase-free microcentrifuge tubes or vials
- · Calibrated pipettes and sterile tips

Protocol:



- Equilibrate the **Lometrexol** powder to room temperature before opening the vial to prevent condensation.
- Aseptically weigh the desired amount of Lometrexol powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- To aid dissolution, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath.
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. **Lometrexol** solutions are reported to be unstable and should ideally be prepared fresh.

Preparation of Working Solutions for In Vitro Cell-Based Assays

Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept as low as
 possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%,
 but it is recommended to keep it below 0.1% if possible.
- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol:

- Thaw a single-use aliquot of the **Lometrexol** DMSO stock solution at room temperature.
- Vortex the stock solution gently to ensure homogeneity.



- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
- For example, to prepare a 10 μ M working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 μ L of 10 mM stock to 999 μ L of cell culture medium).
- Add the final working solutions to your cell cultures.

Preparation of Lometrexol Solutions for In Vivo Administration

Important Considerations:

- Formulations for in vivo use must be sterile and biocompatible.
- The choice of vehicle will depend on the route of administration and the required dose.
- It is crucial to consider the potential toxicity of the vehicle itself.
- Due to Lometrexol's toxicity, co-administration with folic acid or leucovorin is often necessary in preclinical and clinical settings to mitigate side effects.

Example Vehicle Formulation (for poorly soluble compounds):

A common vehicle for intravenous administration of poorly soluble compounds consists of a mixture of solvents. An example formulation that could be adapted for **Lometrexol** is:

- 20% N,N-Dimethylacetamide (DMA)
- 40% Propylene glycol (PG)
- 40% Polyethylene Glycol 400 (PEG-400)

Protocol:

• Prepare the vehicle by mixing the components in the specified ratios under sterile conditions.



- Dissolve the Lometrexol powder in the vehicle to the desired concentration. Gentle warming
 or sonication may be required.
- Ensure the final solution is clear and free of precipitates.
- The pH of the final formulation should be adjusted to be within a physiologically acceptable range (typically pH 5-9).
- The solution should be sterile-filtered through a 0.22 µm filter before administration.
- Administration: For intravenous administration, the solution should be infused slowly.

GARFT Enzyme Inhibition Assay Protocol

This protocol is adapted from an established spectrophotometric method.

Materials:

- Purified human GARFTase enzyme
- α,β-glycinamide ribonucleotide (GAR)
- 10-formyl-5,8-dideazafolate (10-CHO-DDF)
- Lometrexol stock solution in DMSO
- 0.1 M HEPES buffer (pH 7.5)
- UV-transparent 96-well plate
- Spectrophotometer capable of reading absorbance at 295 nm

Protocol:

- Prepare a reaction mixture containing 30 μM GAR, 5.4 μM 10-CHO-DDF, and varying concentrations of Lometrexol in 0.1 M HEPES buffer.
- Pre-incubate the reaction mixture at 37°C in the 96-well plate.



- Initiate the reaction by adding 20 nM of purified GARFTase to each well.
- Immediately measure the increase in absorbance at 295 nm, which corresponds to the production of 5,8-dideazatetrahydrofolate.
- Calculate the initial reaction rates and plot them against the inhibitor (**Lometrexol**) concentration to determine the Ki value.

Visualizations Signaling Pathway of Lometrexol

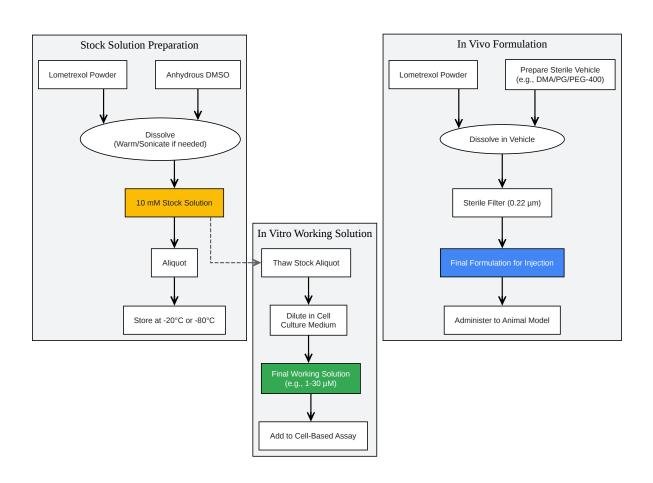


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Caption: Mechanism of action of **Lometrexol** in the de novo purine synthesis pathway.

Experimental Workflow for Lometrexol Solution Preparation





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